molecular formula C27H30O16 B191649 Kaempferol-3,4'-diglucoside CAS No. 71939-16-7

Kaempferol-3,4'-diglucoside

Cat. No.: B191649
CAS No.: 71939-16-7
M. Wt: 610.5 g/mol
InChI Key: CRHCCDOCWGWLSH-DEFKTLOSSA-N
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Description

Kaempferol 3,4'-diglucoside is a natural product found in Wisteria floribunda, Picea abies, and other organisms with data available.

Biological Activity

Kaempferol-3,4'-diglucoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes two glucoside moieties attached to the kaempferol backbone. The molecular formula is C_21H_20O_12, with a molecular weight of approximately 448.38 g/mol. The presence of multiple hydroxyl groups contributes to its biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS). In vitro studies have demonstrated that this compound can enhance the activity of endogenous antioxidants like superoxide dismutase and glutathione peroxidase .

StudyModelFindings
Wang et al. (2018)HepG2 cellsInhibition of ROS generation
Kouhestani et al. (2018)OVX ratsReduced MDA levels by 21%
Zarei et al. (2019)Drosophila modelImproved cognitive function through antioxidant action

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that it can block the activation of NF-κB signaling pathways, which are critical in inflammation .

StudyModelFindings
Tran et al. (2009)RAW 264.7 cellsSignificant reduction in NO production
Yang et al. (2019)BALB miceSuppressed IL-1β and TNFα production

3. Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines. It exhibits antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells.

Cancer TypeCell LineMechanism
BreastMCF-7Induction of apoptosis via caspase activation
ColonHT-29G2/M phase arrest through cyclin inhibition
LungA549Decreased invasion and metastasis potential

In vivo studies have also shown promising results in animal models, where this compound reduced tumor growth and improved survival rates .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection : In a study involving ovariectomized rats with cognitive impairment induced by streptozotocin, treatment with this compound improved cognitive function and reduced neuroinflammation markers .
  • Cardiovascular Health : Research indicates that kaempferol derivatives can protect cardiac fibroblasts from inflammatory injury by inhibiting PI3K/AKT signaling pathways .
  • Gut Health : The compound's glycosylated form enhances its bioavailability and may positively influence gut microbiota composition, leading to improved metabolic health outcomes .

Properties

CAS No.

71939-16-7

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

InChI Key

CRHCCDOCWGWLSH-DEFKTLOSSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

3-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one;  Allivicin;  Kaempferol 3,4'-di-O-β-D-glucopyranoside

Origin of Product

United States

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